molecular formula C7H10O4 B13014474 Methyl 2-(hydroxymethyl)-3-oxocyclobutane-1-carboxylate

Methyl 2-(hydroxymethyl)-3-oxocyclobutane-1-carboxylate

Cat. No.: B13014474
M. Wt: 158.15 g/mol
InChI Key: LUERNSZWHOYFAS-UHFFFAOYSA-N
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Description

Methyl 2-(hydroxymethyl)-3-oxocyclobutane-1-carboxylate is an organic compound with a unique cyclobutane ring structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its structure features a cyclobutane ring with a hydroxymethyl group and a carboxylate ester, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(hydroxymethyl)-3-oxocyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable cyclobutane derivative with formaldehyde and a carboxylating agent. The reaction conditions often require acidic or basic catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(hydroxymethyl)-3-oxocyclobutane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(hydroxymethyl)-3-oxocyclobutane-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-(hydroxymethyl)-3-oxocyclobutane-1-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl and ketone groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(hydroxymethyl)-3-oxocyclopentane-1-carboxylate
  • Methyl 2-(hydroxymethyl)-3-oxocyclohexane-1-carboxylate
  • Methyl 2-(hydroxymethyl)-3-oxocycloheptane-1-carboxylate

Uniqueness

Methyl 2-(hydroxymethyl)-3-oxocyclobutane-1-carboxylate is unique due to its cyclobutane ring structure, which imparts distinct chemical and physical properties. The strained ring system can lead to unique reactivity patterns compared to its cyclopentane, cyclohexane, and cycloheptane analogs .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

methyl 2-(hydroxymethyl)-3-oxocyclobutane-1-carboxylate

InChI

InChI=1S/C7H10O4/c1-11-7(10)4-2-6(9)5(4)3-8/h4-5,8H,2-3H2,1H3

InChI Key

LUERNSZWHOYFAS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(=O)C1CO

Origin of Product

United States

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